3,5,6-Trimethylpyridin-2-amine
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Overview
Description
3,5,6-Trimethylpyridin-2-amine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups attached to the pyridine ring at positions 3, 5, and 6, and an amine group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethylpyridin-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a reaction with arylboronic acids to produce the desired pyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,5,6-Trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Another trimethylpyridine derivative with different substitution patterns.
3,5-Dimethylpyridine: Lacks one methyl group compared to 3,5,6-Trimethylpyridin-2-amine.
2-Amino-3,5-dimethylpyridine: Similar structure but with fewer methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and amine functionality make it a versatile intermediate in various chemical reactions and applications .
Properties
CAS No. |
56705-18-1 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-6(2)8(9)10-7(5)3/h4H,1-3H3,(H2,9,10) |
InChI Key |
DDILKDYPVHMVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)C |
Origin of Product |
United States |
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